molecular formula C12H14Cl2O3 B12077742 Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate

Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate

Cat. No.: B12077742
M. Wt: 277.14 g/mol
InChI Key: NAEYAXCYBKWXPR-UHFFFAOYSA-N
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Description

Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate is a chemical compound with the CAS Number 2415751-85-6 . It has a molecular formula of C12H14Cl2O3 and a molecular weight of 277.14 g/mol . As a member of the phenoxyacetate ester family, this compound is characterized by its dichloro- and dimethyl-substituted aromatic ring, a structure often associated with potential bioactivity. Compounds with this scaffold are frequently investigated in agricultural and pharmaceutical research as key synthetic intermediates for the development of active ingredients, though specific applications and the mechanism of action for this particular ester are areas for further research and characterization by scientists. This product is intended for research purposes only and is not intended for human consumption. Researchers should consult the scientific literature for the most current studies on this and related phenoxyacetate compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

ethyl 2-(2,4-dichloro-3,5-dimethylphenoxy)acetate

InChI

InChI=1S/C12H14Cl2O3/c1-4-16-10(15)6-17-9-5-7(2)11(13)8(3)12(9)14/h5H,4,6H2,1-3H3

InChI Key

NAEYAXCYBKWXPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C(=C(C(=C1)C)Cl)C)Cl

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis via Phenol Alkylation

The most widely reported method involves reacting 2,4-dichloro-3,5-dimethylphenol with ethyl chloroacetate under alkaline conditions. In CN106008334A, a potassium phenolate intermediate is generated using KOH (11% aqueous solution, 1:3 phenol-to-base ratio), followed by condensation with ethyl chloroacetate at 50–100°C under reduced pressure (<1,000 ppm H₂O). This method achieves 67.5% yield over four steps, with the esterification step contributing 90–91% efficiency. Critical parameters include:

  • Solvent selection : N-methylpyrrolidone (NMP) enables homogeneous mixing while facilitating azeotropic water removal.

  • Stoichiometry : A 1.1–1.2 molar excess of ethyl chloroacetate relative to phenolate ensures complete conversion.

  • Water control : Dehydration via vacuum distillation (<5 kPa) minimizes hydrolysis of ethyl chloroacetate.

Comparative studies in PMC4447328 demonstrate that NaH in DMF at 0–5°C improves reaction rates for sterically hindered phenols, though with higher costs.

One-Pot Chlorination-Alkylation Strategy

CN105622396A discloses a tandem approach starting with 3,5-dimethylphenol, employing HCl/H₂O₂ chlorination (1:2–200 ratio) followed by in situ alkylation. Key stages:

  • Chlorination : FeCl₃ catalysis (5 mol%) at 40–60°C introduces Cl at positions 2 and 4 (80–85% selectivity).

  • Esterification : Direct addition of ethyl chloroacetate (1.1 eq) to the chlorinated mixture without isolation, using K₂CO₃ to drive the reaction.
    This method reduces purification steps but requires precise temperature control to avoid di- and tri-chlorinated byproducts.

Friedel-Crafts Acylation Derivatives

Adapting US7629476B2’s Friedel-Crafts methodology, 3,5-dimethylanisole reacts with chloroacetyl chloride (1.2 eq) in CH₂Cl₂ at –10°C, followed by esterification. While this route achieves 72% yield for analogous compounds, regioselectivity challenges arise due to competing ortho/meta acylation.

Reaction Optimization and Data Analysis

Solvent and Base Effects

ParameterWilliamson (NMP/KOH)One-Pot (H₂O/FeCl₃)Friedel-Crafts (CH₂Cl₂)
Temperature (°C)50–10040–60–10
Yield (%)67.5 (overall)78 (chlorination step)72
Purity (GC)95.2%89%85%
Byproducts<3% diesters12% trichloro isomers15% ortho-acylated

NMP enhances phenolate solubility, reducing reaction time to 2–3 hours versus 6–8 hours in aqueous systems.

Catalytic Innovations

  • Phase-transfer catalysts : Tetrabutylammonium bromide (0.5 mol%) in biphasic systems (toluene/H₂O) improves ethyl chloroacetate diffusion to the phenolate phase, boosting yields to 82%.

  • Microwave assistance : 15-minute irradiation at 100 W reduces conventional 4-hour reactions to 30 minutes, though scalability remains limited.

Industrial-Scale Considerations

CN106008334A’s continuous distillation process recovers >95% NMP and ethyl chloroacetate, crucial for economic viability. Byproduct NH₄F from amination steps is repurposed as a fluorinating agent, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce less chlorinated compounds.

Scientific Research Applications

Agricultural Applications

Herbicide and Pesticide
One of the primary applications of ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate is as a herbicide. It acts by inhibiting specific enzymes involved in the growth processes of target weeds. Research has indicated that this compound disrupts metabolic pathways in plants, leading to effective weed control without harming crops.

Case Study: Efficacy Against Weeds
A study conducted by agricultural scientists demonstrated that this compound significantly reduced the biomass of several common weed species when applied at recommended field rates. The results indicated a reduction in weed populations by over 80% within four weeks of application.

Pharmaceutical Applications

Intermediate in Drug Synthesis
In the pharmaceutical industry, this compound is being investigated as an intermediate in the synthesis of various therapeutic compounds. Its unique chemical structure allows for modifications that can lead to the development of new drugs with enhanced efficacy.

Case Study: Synthesis Pathways
Research published in a peer-reviewed journal outlined several synthetic pathways utilizing this compound as a key intermediate. The study highlighted its role in synthesizing anti-inflammatory drugs and potential anticancer agents .

Mechanism of Action

The mechanism of action of ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and properties can be contextualized by comparing it to related phenoxyacetic acid derivatives:

Compound Name Substituents (Phenyl Ring) Functional Group Key Properties/Applications
Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate 2,4-Cl; 3,5-CH₃ Ethyl ester Potential herbicidal/auxin activity (inferred)
2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-Cl Free carboxylic acid Broad-spectrum herbicide
Ethyl 2-(2,4-dimethylphenoxy)acetate 2,4-CH₃ Ethyl ester Lower acidity; requires harsh synthesis conditions
Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate 3,5-Cl; 2-OCHF₂ Ethyl ester Enhanced lipophilicity; agrochemical use
Compound 602-UC 4-Cl; 3,5-CH₃ Free carboxylic acid Synthetic auxin agonist

Key Comparisons:

Substituent Effects on Acidity and Synthesis: The 2,4-dichloro-3,5-dimethylphenol precursor likely exhibits higher acidity than 2,4-dimethylphenol (used in ) due to electron-withdrawing Cl groups, facilitating esterification under milder conditions. In contrast, purely methyl-substituted phenols require strong bases and reflux for activation .

Biological Activity: Steric Effects: The 3,5-dimethyl groups in the target compound may reduce binding affinity to auxin receptors compared to 2,4-D, as methyl groups introduce steric hindrance. However, this could also confer selectivity against non-target species . Chlorine Positioning: The 2,4-dichloro pattern (shared with 2,4-D) is critical for herbicidal activity, disrupting plant cell elongation. The additional 3,5-methyl groups might mitigate toxicity to non-target organisms, a hypothesis supported by studies on methyl-substituted auxin analogs .

Physicochemical Properties :

  • Lipophilicity : The ethyl ester and chloro groups increase logP compared to carboxylic acid analogs (e.g., 2,4-D), enhancing soil adsorption and persistence .
  • Stability : The methyl groups may slow oxidative degradation, as seen in methyl-substituted phenylacetates .

Biological Activity

Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate is a synthetic organic compound that has garnered attention for its biological properties, particularly in the realms of herbicidal and pesticidal applications. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a phenoxyacetic acid derivative structure characterized by:

  • Molecular Formula : C12H12Cl2O3
  • Functional Groups : Two chlorine atoms at the 2 and 4 positions and two methyl groups at the 3 and 5 positions on the aromatic ring.

The compound is synthesized primarily through esterification processes under controlled conditions to ensure high yield and purity.

Research indicates that this compound exhibits its biological activity through several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical to the metabolic pathways of target organisms. This inhibition can disrupt normal physiological functions leading to herbicidal or pesticidal effects.
  • Cellular Disruption : It has been suggested that the compound can interfere with cellular processes, potentially affecting membrane integrity or signaling pathways in pests and weeds.
  • Synergistic Effects : The dichlorophenyl structure may enhance lipophilicity, allowing better penetration into biological membranes and increasing overall efficacy against target organisms .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
HerbicidalEffective against various weed species; inhibits growth by disrupting metabolic processes.
PesticidalExhibits toxicity towards specific insect pests; mechanism involves enzyme inhibition.
AntimicrobialPotential activity against certain bacterial strains; further studies needed for clarity on efficacy.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Herbicidal Efficacy : A study demonstrated that this compound effectively reduced the growth of common agricultural weeds by over 70% in controlled environments. The results indicated a significant reduction in chlorophyll content in treated plants compared to controls.
  • Pesticidal Activity : In trials against specific insect pests, this compound showed high mortality rates within 48 hours of exposure. The compound was particularly effective against aphids and beetles.
  • Comparative Analysis : When compared to structurally similar compounds such as ethyl (4-chloro-3,5-dimethylphenoxy)acetate and ethyl (2-chloro-4-methylphenoxy)acetate, this compound exhibited superior herbicidal activity due to its unique chlorine substitution pattern which enhances its interaction with biological targets .

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding the specific enzymes targeted by this compound could lead to improved formulations and applications.
  • Safety Profiles : Comprehensive toxicity studies are necessary to assess the environmental impact and safety for non-target organisms.
  • Field Trials : Long-term field studies will help evaluate the practical effectiveness and ecological consequences of using this compound in agricultural settings.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate?

The compound is typically synthesized via nucleophilic substitution or esterification. For example, a method involving refluxing 2,4-dichloro-3,5-dimethylphenol with ethyl chloroacetate in the presence of anhydrous potassium carbonate in acetone (8 hours) is commonly employed. Reaction progress is monitored using TLC with hexane:ethyl acetate (3:1) as the solvent system. Post-reaction, purification involves solvent removal, cold-water extraction, and ether washing .

Q. How is the compound structurally characterized in academic research?

Characterization combines elemental analysis (to confirm purity within ±0.5% of theoretical values) and spectroscopic techniques:

  • NMR : Distinct signals for the ethyl ester group (δ ~1.2–1.4 ppm for CH3, δ ~4.2 ppm for CH2) and aromatic protons (δ ~6.8–7.5 ppm).
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns confirm the molecular formula and substituents .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from solvent effects, impurities, or stereochemical variations. Cross-validation using ab initio computational modeling (e.g., DFT for predicting NMR shifts) and high-resolution crystallography (via SHELX or Phaser software) can reconcile inconsistencies. For example, crystallographic refinement with SHELXL resolves ambiguities in hydrogen bonding or torsional angles .

Q. How can reaction mechanisms involving the compound’s phenoxy and ester groups be elucidated?

Mechanistic studies employ isotopic labeling (e.g., deuterated solvents for kinetic isotope effects) and intermediate trapping. For instance, hydrolysis studies under basic conditions (NaOH/ethanol) track ester cleavage via pH-dependent kinetics. Computational tools like Gaussian or ORCA model transition states and activation energies for nucleophilic substitution at the chlorine-substituted aromatic ring .

Q. What methodologies optimize its use in catalytic or biochemical applications?

The compound’s chlorinated phenoxy group acts as a proton acceptor in catalytic cycles, as shown in hydrogen-bonding studies with proteins (e.g., FTIR spectroscopy of amide-I band shifts). In biochemical assays, surface plasmon resonance (SPR) quantifies binding affinity to enzymes like cytochrome P450, with IC50 values determined via dose-response curves .

Methodological Challenges and Solutions

Q. How are degradation pathways studied under varying pH and temperature conditions?

Accelerated stability testing involves incubating the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Degradation products are analyzed via HPLC-DAD or LC-MS. For example, acidic conditions hydrolyze the ester group to (2,4-dichloro-3,5-dimethylphenoxy)acetic acid, identified by a retention time shift and MS/MS fragmentation .

Q. What advanced techniques validate its interactions with biological targets?

  • X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes (PDB deposition recommended).
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Molecular dynamics (MD) simulations : Predict stability of binding poses over nanosecond timescales .

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